FV 100 N-Fmoc
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Overview
Description
Mechanism of Action
Target of Action
FV 100 N-Fmoc is primarily used in the synthesis of FV-100 This compound is used for the treatment of herpes zoster, or shingles, which is an infection caused by the reactivation of varicella zoster virus or VZV .
Mode of Action
The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-dipeptides, such as this compound, are a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Pharmacokinetics
FV-100 is rapidly and extensively converted to CF-1743, the concentration of which remains above that required to reduce viral activity by 50% for the 24-hour dosing period . Renal excretion of CF-1743 is very low . A high-fat meal reduced exposure to CF-1743 . Pharmacokinetic parameters for the elderly subjects were comparable to those for the younger subjects .
Result of Action
This compound self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
Action Environment
The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc-FV hydrogel’s action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of certain ions .
Biochemical Analysis
Biochemical Properties
FV 100 N-Fmoc is a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Cellular Effects
This compound has been applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) . Notably, the Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
Molecular Mechanism
The molecular mechanism of this compound involves the self-assembly of the compound in physiologic conditions, resulting in a thermo-sensitive and shear-thinning hydrogel . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully explored. It is known that the compound forms a thermo-sensitive and shear-thinning hydrogel when self-assembled in physiologic conditions .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. It is known that the compound is well tolerated by BALB/c mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of FV 100 N-Fmoc involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group.
Coupling Reaction: The protected amine is then coupled with L-valine and other necessary components using carbodiimide chemistry.
Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, purification steps, and quality checks to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: FV 100 N-Fmoc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
FV 100 N-Fmoc has significant applications in various fields:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of molecular interactions and protein synthesis.
Medicine: Integral in the development of antiviral drugs, particularly for treating herpes zoster.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
Comparison with Similar Compounds
Fmoc-Phenylalanine-Valine: Another Fmoc-protected dipeptide used in peptide synthesis.
Fmoc-Diphenylalanine: Known for its self-assembly properties and use in hydrogel formation.
Uniqueness: FV 100 N-Fmoc is unique due to its specific structure and application in the synthesis of FV-100, an antiviral drug. Its role as an intermediate in the production of a clinically significant compound sets it apart from other Fmoc-protected compounds.
Properties
CAS No. |
1269409-87-1 |
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Molecular Formula |
C₄₂H₄₅N₃O₈ |
Molecular Weight |
719.82 |
Synonyms |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one |
Origin of Product |
United States |
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